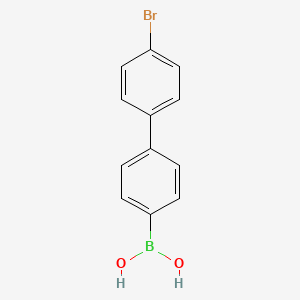

4'-Bromo-4-biphenylboronic Acid

描述

属性

IUPAC Name |

[4-(4-bromophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BBrO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAGDFJHKPSZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397173 | |

| Record name | 4'-Bromo-4-biphenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480996-05-2 | |

| Record name | 4'-Bromo-4-biphenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 4 Biphenylboronic Acid

Established Synthetic Routes for Arylboronic Acids

The creation of arylboronic acids is a mature field in organic chemistry, with several powerful methods at the disposal of synthetic chemists. These can be broadly classified into palladium-catalyzed cross-coupling reactions, borylations catalyzed by other transition metals, and classical electrophilic borylation.

The Miyaura borylation is a premier method for synthesizing aryl and vinyl boronates. organic-chemistry.org It involves the palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgthieme-connect.com A critical component of this reaction is the use of a base, such as potassium acetate (B1210297) (KOAc), which is thought to accelerate the crucial transmetalation step and prevent the formation of undesired biaryl byproducts. organic-chemistry.orgthieme-connect.com The resulting boronate esters are stable enough for standard purification techniques like chromatography and can be used directly in subsequent reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgmedium.com The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it a highly versatile tool. thieme-connect.com

While palladium catalysis is prevalent, other transition metals have proven highly effective for C–H borylation. Iridium-based catalysts, in particular, are recognized as one of the foremost methods for direct arene C–H borylation, allowing for the conversion of unactivated C–H bonds into valuable C–B bonds. nih.govacs.orgrsc.org This approach is atom-economical as it avoids the need for pre-functionalized starting materials like aryl halides. nih.gov Rhodium has also been employed for the C–H borylation of arenes. nih.gov These methods continue to be an active area of research, with ongoing development of new ligands and catalysts to control regioselectivity (the position of borylation on the aromatic ring) and expand the substrate scope. nih.govacs.org

One of the most traditional methods for preparing arylboronic acids involves electrophilic borylation. This strategy requires the initial formation of a highly reactive organometallic intermediate, such as an aryllithium or aryl Grignard reagent, from an aryl halide. This nucleophilic species then attacks an electrophilic boron source, typically a trialkyl borate (B1201080) like triisopropyl borate or trimethyl borate. nih.gov A final hydrolysis step with acid yields the desired arylboronic acid. nih.gov While effective, the major limitation of this approach is the low tolerance for functional groups that are incompatible with the highly reactive organometallic intermediates. thieme-connect.com

Direct Synthesis and Derivatization of 4'-Bromo-4-biphenylboronic Acid

The targeted synthesis of this compound typically begins with a halogenated biphenyl (B1667301) precursor, which is then selectively functionalized.

A common and efficient route to this compound utilizes 4,4'-dibromobiphenyl (B48405) as the starting material. acs.orgnih.gov This method hinges on a selective halogen-lithium exchange, where one of the two bromine atoms is replaced by lithium, followed by borylation. The challenge lies in achieving high selectivity for this monolithiation, avoiding the formation of dilithiated or other byproducts. acs.org

The selective monolithiation of 4,4'-dibromobiphenyl is highly dependent on carefully controlled reaction conditions. The process generally involves treating 4,4'-dibromobiphenyl with one equivalent of an organolithium reagent, such as n-butyllithium (n-BuLi), in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.govgoogle.com This is followed by the addition of an electrophilic boron source, like triisopropyl borate. nih.govgoogle.com The reaction is then quenched and hydrolyzed with an acid to produce the final this compound. google.com

Temperature is a critical parameter. Performing the lithium-halogen exchange at very low temperatures, such as -78 °C, is crucial for achieving high selectivity and yield of the desired monoborylated product. nih.govnih.gov As the temperature increases, the selectivity tends to decrease. nih.gov Recent advancements have shown that using microflow reactor systems can improve selectivity even at less cryogenic temperatures (e.g., 0 °C) due to rapid mixing and precise temperature control. acs.orgnih.gov

Table 1: Key Reagents for the Synthesis of this compound

| Reagent | Role | Typical Example(s) |

|---|---|---|

| Dihalogenated Biphenyl | Starting Material | 4,4'-Dibromobiphenyl |

| Organolithium Reagent | Lithiating Agent | n-Butyllithium (n-BuLi) |

| Borate Ester | Boron Source | Triisopropyl borate, Trimethyl borate |

| Solvent | Reaction Medium | Tetrahydrofuran (THF) |

Synthesis from Halogenated Biphenyl Precursors

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of organoboron compounds to minimize environmental impact and enhance safety and efficiency. mdpi.com These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.comejcmpr.com

Key green strategies applicable to boronic acid synthesis include:

Microwave-Assisted Synthesis : This technique utilizes microwave irradiation to accelerate chemical reactions, often reducing reaction times from hours to minutes. mdpi.com The use of polar organic solvents like DMF, ethanol, or even water can efficiently absorb microwave energy, facilitating rapid heating. mdpi.com

Use of Green Solvents : Water is considered a highly respected green solvent system due to its catalytic nature and high internal pressure. researchgate.net The development of biosolvents, derived from biomass, also presents a sustainable alternative to traditional petroleum-based solvents. researchgate.net

Solvent-Free Reactions : Mechanochemical grinding and other solvent-free conditions represent a significant step in reducing waste and environmental impact. mdpi.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a product, which incorporates most or all of the starting materials. nih.gov This method improves atom economy and reduces the need for intermediate purification steps, aligning perfectly with green chemistry ideals. nih.gov For instance, boron-containing 1,4-dihydropyridines and 3,4-dihydropyrimidinones have been synthesized using MCRs in ethanol, a green solvent, under microwave irradiation, achieving yields up to 80% in very short reaction times. nih.gov

Catalysis : The use of recyclable catalysts and metal-free organocatalysis helps in preventing hazardous waste and improving atom economy. mdpi.comresearchgate.net A method for synthesizing arylboronic acids and their esters involves the diazotization of arylamines followed by a Sandmeyer borylation, which is presented as a simple and green pathway. organic-chemistry.org

These approaches collectively contribute to making the synthesis of complex molecules like this compound more sustainable and economically viable.

Alternative Synthetic Pathways for Biphenylboronic Acid Derivatives

The biphenyl core of this compound is a common structural motif, and numerous methods exist for its construction and subsequent borylation. These pathways provide versatility in accessing a wide range of substituted biphenylboronic acid derivatives.

One of the most prevalent methods for creating the C-B bond is through halogen-metal exchange . This classic approach involves reacting an aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate ester. mdpi.comnih.gov For instance, an aryl bromide can undergo a magnesium/bromine exchange with reagents like iPrMgCl·LiCl to form a Grignard reagent, which then reacts with a borate ester to yield the arylboronic acid. organic-chemistry.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of biphenyl synthesis. rsc.org While it is famously used to couple a boronic acid with a halide, a related process, the Miyaura borylation , is used to synthesize the boronic acid itself. mdpi.com In this reaction, an aryl halide (like 4,4'-dibromobiphenyl, a precursor to the target molecule) is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst. nih.gov

Other notable cross-coupling reactions used to form the biphenyl scaffold include:

Wurtz-Fittig Reaction : A foundational method involving the sodium-mediated coupling of two aryl halides. rsc.org

Ullmann Reaction : Typically involves the copper-mediated coupling of two aryl halides. rsc.org

Kumada and Negishi Couplings : Utilize Grignard (organomagnesium) and organozinc reagents, respectively, coupled with an aryl halide. rsc.org

The table below summarizes some key reaction types for synthesizing biphenyl and boronic acid derivatives.

| Reaction Name | Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product Type |

| Halogen-Metal Exchange | Aryl Halide | Organolithium/Grignard | Trialkyl Borate | Arylboronic Acid |

| Miyaura Borylation | Aryl Halide | Diboron Reagent (e.g., B₂pin₂) | Palladium Catalyst | Arylboronic Ester |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Aryl Halide | Palladium Catalyst | Biphenyl Derivative |

| Wurtz-Fittig Reaction | Aryl Halide | Aryl Halide | Sodium (Na) | Biphenyl Derivative |

| Ullmann Reaction | Aryl Halide | Aryl Halide | Copper (Cu) | Biphenyl Derivative |

These varied pathways allow synthetic chemists to choose the most appropriate route based on available starting materials, functional group tolerance, and desired scale.

Emerging Synthetic Methodologies Applicable to this compound

The field of organic synthesis is continuously advancing, with new methodologies that promise greater efficiency, selectivity, and applicability. Several of these emerging techniques are highly relevant for the synthesis of this compound.

Electrochemical Synthesis and Borylation

Electrosynthesis is gaining significant traction as a powerful and green tool in organic chemistry. rsc.orgbohrium.com By using electricity to drive chemical reactions, it often avoids the need for stoichiometric chemical oxidants or reductants. bohrium.com This approach is applicable to the synthesis of organoboron compounds, including the borylation of aryl halides. researchgate.net

In a typical electrochemical borylation, an aryl halide is reduced at the cathode to form a reactive aryl radical or anion, which then reacts with a boron source. researchgate.net A key advantage is the ability to perform these reactions in undivided cells with simple, inexpensive carbon-based electrodes. nih.govnih.gov This method has been successfully used for the decarboxylative borylation of alkyl carboxylic acids and can be applied to aryl systems. nih.govnih.gov The scalability of electrochemical methods, in both batch and flow reactors, makes them attractive for industrial applications. nih.gov

Photoinduced Borylation Reactions

Photochemical reactions utilize light to access excited states of molecules, enabling unique reactivity patterns. nsf.gov Recently, simple, metal- and additive-free methods for the photoinduced borylation of haloarenes have been developed. organic-chemistry.orgnsf.gov

In a representative process, a haloarene (such as a bromoarene) is irradiated with UV light (e.g., 254 nm) in the presence of a boron source like tetrahydroxydiboron. nsf.gov This directly yields the corresponding arylboronic acid under mild conditions. nsf.gov The reaction exhibits broad substrate scope and functional group tolerance, and the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) allows for chemoselective synthesis. nsf.gov For example, a molecule with both bromo and chloro substituents could potentially be selectively borylated at the bromo-position. This method can also be extended to the synthesis of boronic esters and adapted for gram-scale and continuous flow conditions. nsf.gov

| Borylation Method | Key Feature | Reactants | Conditions | Advantages |

| Electrochemical | Electricity-driven | Aryl Halide, Boron Source | Carbon electrodes, undivided cell | Avoids chemical reagents, scalable. nih.govnih.gov |

| Photoinduced | Light-driven | Haloarene, Diboron reagent | UV irradiation (e.g., 254 nm) | Metal- and additive-free, mild conditions, good functional group tolerance. nsf.gov |

Flow Chemistry in the Synthesis of Arylboronic Esters

Flow chemistry, where reactions are performed in continuously flowing streams through a reactor, offers significant advantages over traditional batch processing. These include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and potential for high-throughput synthesis. acs.orgorganic-chemistry.org

This technology has been effectively applied to the synthesis of arylboronic acids and esters, particularly for reactions involving highly reactive organometallic intermediates. rsc.org A flow microreactor system can be used for halogen-lithium exchange followed by borylation. organic-chemistry.org This process allows for extremely fast reactions, with building blocks synthesized in under a second and with remarkable throughput. acs.orgorganic-chemistry.org The ability to integrate multiple steps, such as the synthesis of a boronic ester followed immediately by its use in a Suzuki-Miyaura coupling, can be achieved in a single, continuous flow process. rsc.org This integration streamlines the synthesis of complex biphenyl compounds and is highly amenable to automation and large-scale production. acs.org

Mechanistic Investigations of Reactions Involving 4 Bromo 4 Biphenylboronic Acid

Detailed Mechanistic Studies of Suzuki-Miyaura Cross-Coupling.chemrxiv.orgubc.ca

The generally accepted mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org The palladium catalyst, typically in its Pd(0) oxidation state, initiates the cycle by inserting into the carbon-halogen bond of an organic halide. yonedalabs.comyoutube.com This is followed by the transfer of the organic group from the organoboron reagent to the palladium(II) center, a process known as transmetalation. chemrxiv.org Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. yonedalabs.comwwjmrd.com

Oxidative Addition Step and Rate-Determining Factors.libretexts.orgacs.org

The oxidative addition of an aryl halide to a palladium(0) complex is often the rate-determining step of the Suzuki-Miyaura catalytic cycle. libretexts.org The reactivity of the aryl halide is a critical factor, with the rate of oxidative addition generally following the order of C-I > C-OTf > C-Br > C-Cl. libretexts.org For a molecule like 4'-Bromo-4-biphenylboronic acid, the C-Br bond is the site of oxidative addition.

The nature of the palladium catalyst, particularly the ligands coordinated to the metal center, significantly influences the rate of this step. Electron-rich and bulky ligands are known to facilitate oxidative addition. yonedalabs.com Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic carbon of the aryl halide. yonedalabs.com Bulky ligands can promote the formation of the coordinatively unsaturated palladium species that are believed to be the active catalysts in this step. chemrxiv.org

Recent studies using 13C kinetic isotope effects have provided deeper insights, suggesting that under typical catalytic conditions, the oxidative addition of aryl bromides occurs to a 12-electron monoligated palladium complex, Pd(PPh3), rather than the more commonly depicted 14-electron Pd(PPh3)2 complex. chemrxiv.org This highlights the dynamic nature of the catalyst's coordination sphere during the reaction.

Transmetalation Mechanisms with Boronic Acids.acs.orgrsc.org

Transmetalation is a pivotal step where the organic moiety is transferred from the boron atom to the palladium(II) center. chemrxiv.org The precise mechanism of this step has been a subject of extensive debate, with two primary pathways proposed. acs.orgnih.gov

One proposed pathway involves the reaction of an arylpalladium(II) halide complex with a boronate species, which is formed by the reaction of the boronic acid with a base. acs.orgnih.gov The other pathway suggests the reaction of an arylpalladium(II) hydroxo complex, formed from the halide complex and a base, with the neutral boronic acid. acs.orgnih.gov

Systematic studies comparing the rates of these two potential pathways have provided compelling evidence that the reaction between an arylpalladium(II) hydroxo complex and a boronic acid is significantly faster and is the dominant pathway for transmetalation in Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures. acs.orgnih.gov The rate of reaction of the hydroxo complex with the boronic acid can be several orders of magnitude faster than the reaction of the halide complex with the corresponding trihydroxyborate. acs.orgnih.gov

The base plays a multifaceted and crucial role in the transmetalation step. researchgate.netdeepdyve.com While it was initially believed that the primary role of the base was to activate the boronic acid by converting it to a more nucleophilic boronate species, it is now understood that the base is also critical for the formation of the highly reactive arylpalladium(II) hydroxo complex. acs.orgnih.govresearchgate.netdeepdyve.com

| Base | Proposed Role in Transmetalation | Supporting Evidence |

| Weak Bases (e.g., K2CO3, K3PO4) | Generation of arylpalladium(II) hydroxo complexes. acs.orgnih.gov | Kinetic studies show a much faster reaction between ArPd(OH)L2 and Ar'B(OH)2 compared to ArPd(X)L2 and [Ar'B(OH)3]-. acs.orgnih.gov |

| Strong Bases (e.g., NaOH) | Formation of boronate species [Ar'B(OH)3]-. researchgate.netdeepdyve.com | Can lead to the formation of unreactive boronate species at high concentrations. researchgate.net |

The design of the ligands coordinated to the palladium center is paramount for achieving high efficiency in the transmetalation step. nih.gov The steric and electronic properties of the ligands can profoundly influence the rate and outcome of this process. acs.orgmdpi.com

Bulky and electron-donating phosphine (B1218219) ligands are generally favored as they can promote the formation of the active catalyst and facilitate the key steps of the catalytic cycle. yonedalabs.com For instance, ligands like tri(o-tolyl)phosphine have been shown to be effective in preserving the stereochemistry of alkenyl halides during Suzuki-Miyaura couplings, minimizing unwanted Z-to-E isomerization. organic-chemistry.org The steric bulk of the ligand can influence the geometry of the palladium complex and prevent side reactions. organic-chemistry.org

The development of specialized ligands, such as those with specific bite angles or those that can form pre-transmetalation intermediates with Pd-O-B linkages, has led to significant improvements in reaction rates and scope. nih.gov These ligands can pre-organize the reactants, lowering the activation energy for the transfer of the aryl group from boron to palladium. nih.gov

| Ligand Type | Influence on Transmetalation | Example |

| Bulky, Electron-Donating Phosphines | Promote reductive elimination and can influence stereoselectivity. yonedalabs.comorganic-chemistry.org | Tri(o-tolyl)phosphine organic-chemistry.org |

| Bidentate Ligands with Specific Bite Angles | Can stabilize intermediates and facilitate the transmetalation step. | dppf (1,1'-bis(diphenylphosphino)ferrocene) mdpi.com |

| Oxaphosphole Ligands | Enable rapid cross-coupling of alkylboronic esters. nih.gov | AntPhos nih.gov |

Reductive Elimination and Catalyst Regeneration.wwjmrd.comyoutube.com

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state. yonedalabs.comwwjmrd.com This step typically proceeds from a cis-diorganopalladium(II) complex. wwjmrd.comyoutube.com If the transmetalation step results in a trans-complex, a trans-to-cis isomerization must occur before reductive elimination can take place. wwjmrd.comyoutube.com

The rate of reductive elimination is influenced by the nature of the organic groups being coupled and the ligands on the palladium. wwjmrd.com Electron-donating ligands can sometimes slow down this step, while bulky ligands can promote it by increasing steric strain in the palladium complex. yonedalabs.com The regeneration of the active Pd(0) catalyst allows the cycle to continue, leading to the formation of the desired product in high yield. yonedalabs.com

Mechanistic Aspects of Other Boron-Mediated Reactions

Beyond the Suzuki-Miyaura coupling, this compound can participate in other boron-mediated reactions. For instance, boronic acids can undergo homocoupling reactions, which can be a side reaction in Suzuki-Miyaura couplings. The mechanism of this process can involve palladium peroxo complexes.

Furthermore, the boronic acid functional group can be involved in direct amidation reactions, although borinic acids are generally not competent catalysts for this transformation. rsc.org Mechanistic studies in this area suggest that the reaction may proceed through dimeric B-X-B (X = O, NR) motifs, which are capable of activating the carboxylic acid and delivering the amine nucleophile. rsc.org

The study of reactions involving bifunctional molecules like this compound provides a rich platform for understanding the fundamental principles of catalysis and reaction mechanisms, paving the way for the development of new and more efficient synthetic methodologies.

Petasis Reaction Mechanisms

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multicomponent reaction that synthesizes substituted amines from an amine, a carbonyl compound, and an organoboronic acid. wikipedia.org For a reactant like this compound, the aryl group serves as the nucleophilic component.

The reaction mechanism involves a series of equilibrium steps. organic-chemistry.org It begins with the condensation of the amine and the carbonyl component (often an aldehyde or ketone) to form a reactive iminium ion. mdpi.com In parallel, the boronic acid can interact with a hydroxyl group present in the reaction, such as from a salicylaldehyde (B1680747) or glyoxylic acid, to form a tetrahedral boronate "ate" complex. mdpi.com This activated boronate complex is key to the reaction's success.

The crucial, irreversible step is the transfer of the organic ligand—in this case, the 4-bromobiphenyl (B57062) group—from the boron atom to the electrophilic carbon of the iminium ion. wikipedia.orgorganic-chemistry.org This transfer is believed to occur via an intramolecular pathway, leading to the formation of the final α-substituted amine product. organic-chemistry.org The use of glyoxylic acid as the carbonyl component is particularly noteworthy as it provides a direct route to unnatural α-amino acids. organic-chemistry.org The reaction tolerates a wide range of functional groups and can be carried out under mild conditions, often at room temperature in solvents like dichloromethane. organic-chemistry.org

Table 1: Key Stages in the Petasis Reaction Mechanism

| Stage | Description | Reactants Involved | Intermediate/Product |

|---|---|---|---|

| Iminium Ion Formation | Condensation of an amine and a carbonyl compound. | Amine, Aldehyde/Ketone | Iminium Ion |

| Boronate Activation | Formation of a tetrahedral "ate" complex. | This compound, Hydroxyl-containing species | Activated Boronate Complex |

| Nucleophilic Transfer | Intramolecular transfer of the 4-bromobiphenyl group to the iminium ion. | Iminium Ion, Activated Boronate Complex | α-Substituted Amine |

C–H Borylation Mechanisms

C–H borylation is a powerful method for converting a carbon-hydrogen bond into a carbon-boron bond, creating valuable organoboron compounds. While this compound is a product of such reactions rather than a reactant, understanding the mechanism is essential in the context of its synthesis. A common method is the Miyaura borylation reaction, which couples a halide with a diboron (B99234) reagent. organic-chemistry.org

The catalytic cycle of the Miyaura borylation, typically using a palladium catalyst, involves several key steps:

Oxidative Addition : The palladium(0) catalyst oxidatively adds to the aryl halide (e.g., 4,4'-dibromobiphenyl), forming a Pd(II) complex.

Transmetalation : A diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), coordinates with the palladium complex. A base, like potassium acetate (B1210297) (KOAc) or potassium phenoxide (KOPh), is crucial in this step. organic-chemistry.org The base facilitates the transfer of the boryl group to the palladium center and the halide to the boron species, a process driven by the high oxophilicity of boron. organic-chemistry.org

Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which releases the arylboronate ester (e.g., the pinacol (B44631) ester of this compound) and regenerates the Pd(0) catalyst, allowing the cycle to continue. organic-chemistry.org

More recently, iridium-catalyzed C–H activation and borylation has emerged as a significant synthetic tool, allowing for the direct functionalization of C-H bonds without the need for a halide starting material. rsc.org This approach offers high molecular complexity from simpler building blocks. rsc.org

Annulation Reactions

Annulation reactions are processes that form a new ring onto a molecule. The specific involvement of this compound in annulation is less direct, but the biphenyl (B1667301) scaffold can be a core component in molecules undergoing such transformations, or the boronic acid functionality can be used in a subsequent step after a ring has been formed.

For instance, [4+2] annulation reactions are common for constructing six-membered rings. mdpi.com In a typical mechanism, a diene reacts with a dienophile. Computational studies using DFT have been employed to predict the chemoselectivity between competing [3+2] and [4+2] cyclization pathways. researchgate.net Similarly, [4+1] annulations can create five-membered rings. A visible-light-induced, copper-catalyzed [4+1] annulation between acrylamides and aroyl chlorides has been developed to synthesize α,β-unsaturated-γ-lactams. organic-chemistry.org The mechanism is proposed to involve an inner-sphere catalytic cycle initiated by the photoexcitation of the copper catalyst. organic-chemistry.org

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational methods are indispensable for gaining deep insight into the complex reaction mechanisms and reactivity of molecules like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net It is frequently applied to elucidate reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway.

For reactions involving boronic acids, DFT can provide critical insights:

Thermodynamic and Kinetic Analysis : By calculating the energy profile of a reaction, DFT can determine whether a proposed pathway is thermodynamically favorable and identify the rate-determining step by locating the transition state with the highest energy barrier. nih.gov

Reactivity Descriptors : DFT calculations can yield quantum chemical parameters like hardness, softness, electronegativity, and electrophilicity indices. researchgate.net These descriptors help explain the chemical behavior and reactivity of a molecule. For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Solvent Effects : The inclusion of solvation models, such as the Conductor-like Polarizable Continuum Model (C-PCM), allows for the study of reaction mechanisms in different solvent environments, which can significantly influence reactivity. nih.gov

DFT studies on related phenylboronic acid derivatives have been used to analyze their molecular structures, vibrational spectra, and electronic properties, providing a foundation for understanding the behavior of more complex structures like this compound. researchgate.net

Table 2: Common DFT Functionals and Basis Sets for Organic Molecule Analysis

| DFT Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G* / 6-311G** | Geometry optimization, vibrational frequencies, general property calculations. researchgate.netresearchgate.net |

| M06-2X | cc-pVTZ | Good for non-covalent interactions and thermochemistry. |

| ωB97XD | def2-TZVP | Includes empirical dispersion corrections, suitable for systems with weak interactions. |

| CAM-B3LYP | 6-311++G(d,p) | Long-range corrected functional, good for charge-transfer excitations. nih.gov |

Molecular Dynamics Simulations of Boronic Acid Reactivity

Molecular Dynamics (MD) simulations provide a computational lens to observe the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of molecules, offering insights that are complementary to the static picture provided by DFT.

In the context of this compound, MD simulations could be used to:

Analyze Conformational Changes : Simulate the flexibility of the biphenyl backbone and the orientation of the boronic acid group in solution, which can affect its reactivity.

Study Solvation : Model the explicit interactions between the boronic acid and solvent molecules, revealing how the solvent shell influences the molecule's availability to react.

Simulate Reaction Dynamics : While computationally intensive, MD can be used to simulate the process of reactants coming together, crossing a transition state, and forming products, providing a dynamic view of the reaction. Differentiable MD simulations are an emerging technique for optimizing force fields to better match experimental data or explicit solvent simulations. rsc.org

Investigate Binding and Interactions : MD is widely used to study how a molecule binds to a larger structure, such as an enzyme active site. nih.gov Simulations can reveal key interactions, conformational changes upon binding, and the stability of the resulting complex. nih.gov

Advanced Applications of 4 Bromo 4 Biphenylboronic Acid in Materials Science

Integration into Advanced Polymer Systems

The dual functionality of 4'-Bromo-4-biphenylboronic acid makes it a valuable monomer or functionalizing agent for the synthesis of advanced polymers. Its incorporation can impart specific chemical reactivity, thermal stability, and desirable electronic properties to the polymer backbone or side chains. nih.gov

Organoboron compounds are pivotal in various polymerization methods, acting as initiators, catalysts, or control agents. researchgate.netrsc.org While direct polymerization of this compound is not its primary application, its derivatives are central to polycondensation reactions. The boronic acid and bromo- functionalities are ideal partners for Suzuki-Miyaura polymerization, a powerful method for synthesizing conjugated polymers. acs.org In this context, this compound can be considered a key monomer (an A-B type monomer after conversion of the bromo group to a second boronic acid/ester, or used in A-A/B-B polycondensation), leading to the formation of polymers with extended π-conjugated systems relevant for electronic applications. researchgate.net

Organoboron compounds, particularly alkylboranes, can also initiate controlled/living radical polymerizations under ambient conditions. rsc.org Furthermore, the introduction of boronic acid groups into a polymer chain allows for post-polymerization modification, enhancing the material's functionality. acs.org

The incorporation of boronic acid moieties into polymer structures is a key strategy for creating functional and "smart" materials. physchem.cz Boronic acid-containing polymers are renowned for their responsiveness to stimuli like pH and the presence of diols, such as saccharides. mdpi.com By integrating this compound or its derivatives into polymer chains, materials can be designed for specific biomedical and biotechnological applications. physchem.cz These applications include sensors, self-regulated drug delivery systems, and scaffolds for tissue engineering. physchem.czmdpi.com The rigid biphenyl (B1667301) unit from this compound can enhance the thermal and mechanical properties of the resulting polymer.

Table 1: Examples of Functional Polymers Based on Boronic Acid Derivatives

| Polymer Type | Boronic Acid Monomer | Key Functionality | Potential Application |

| Block Copolymer | 3-Acrylamidophenylboronic acid | pH and Glucose-Responsive | Self-regulated insulin delivery nih.gov |

| Hydrogel | Phenylboronic acid-containing copolymers | Reversible cross-linking with diols | Self-healing materials, tissue sealants mdpi.com |

| Fluorescent Nanoparticles | Phenylboronic acid-modified PLA-PEI | pH-Responsive fluorescence and drug release | Intracellular imaging and drug delivery rsc.org |

| Conjugated Polymer | Derivatives of this compound | Electron/charge transport | Organic electronics (OLEDs, OFETs) magtech.com.cn |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. nih.gov Boronic acids are exceptional candidates for designing self-assembling systems due to their ability to form reversible covalent bonds. nih.govresearchgate.net The structure of this compound, with its directional boronic acid group and large, flat biphenyl core, promotes not only bond formation but also stabilizing π-π stacking interactions, which are crucial in forming ordered supramolecular architectures.

A defining feature of boronic acids is their reaction with 1,2- or 1,3-diols to form cyclic boronate esters. nih.govresearchgate.net This bond formation is covalent yet reversible, allowing for the creation of dynamic and adaptable materials. nih.gov This interaction is the cornerstone for using boronic acids in molecular recognition, sensing, and the assembly of complex structures. nih.govresearchgate.net The stability of the boronate ester is dependent on factors like pH and the specific structure of the diol. researchgate.net This dynamic covalent chemistry has been used to construct macrocycles, cages, and polymers. researchgate.net Molecules like this compound can act as linkers or nodes in such assemblies, with the biphenyl unit providing rigidity and spacing.

The reversible nature of the boronic acid-diol interaction makes it an excellent motif for designing stimuli-responsive materials. mdpi.com These "smart" materials can change their properties, such as swelling, solubility, or optical characteristics, in response to specific triggers. nih.gov The primary triggers for boronic acid-based systems are changes in pH or the concentration of diol-containing molecules like glucose. nih.gov This has led to significant research into glucose-responsive polymers for diabetes management, where a hydrogel or nanoparticle could release insulin in response to high blood sugar levels. mdpi.comnih.gov The incorporation of the this compound moiety into such materials could enhance their structural integrity and modulate their response characteristics.

Table 2: Principles of Boronic Acid-Based Responsive Systems

| Stimulus | Mechanism | Resulting Change in Material |

| pH Increase | The boronic acid (trigonal, neutral) converts to a boronate anion (tetrahedral, charged). | Increased hydrophilicity, swelling of hydrogels, dissociation of assemblies. mdpi.com |

| Addition of Diols (e.g., Glucose) | Formation of a cyclic boronate ester, which is more stable in the anionic form, effectively lowering the pKa of the boronic acid. | Increased charge at physiological pH, leading to swelling, disassembly, or release of a payload. nih.gov |

| Competitive Displacement | A diol with a higher binding affinity displaces one with a lower affinity. | Change in cross-linking density or release of a bound molecule. |

| Light | Photo-isomerization of an attached chromophore can alter the pKa or steric environment of the boronic acid. | Photo-controlled binding and release. |

Applications in Organic Electronics and Optoelectronic Materials

Organoboron compounds are increasingly used in the design of high-performance organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). magtech.com.cninnovations-report.com The electron-deficient nature of the boron center can be exploited to tune the electronic properties of conjugated molecules. magtech.com.cn this compound serves as a critical building block for synthesizing the complex, rigid π-conjugated molecules required for these applications. researchgate.net

Both the bromo- and boronic acid groups are precursors for Suzuki-Miyaura cross-coupling reactions, allowing chemists to systematically build larger, well-defined molecular structures. The rigid biphenyl core helps to prevent concentration quenching in the solid state, a common issue in emissive materials. By coupling this compound with other aromatic systems, researchers can create novel emitters, host materials, and charge-transporting molecules for OLEDs. magtech.com.cnresearchgate.net Boron-containing compounds have been developed that exhibit intense blue fluorescence and high carrier mobility, properties that are highly sought after for full-color displays and efficient lighting. innovations-report.comresearchgate.net Four-coordinate organoboron compounds, in particular, have shown promise as stable and efficient emitters, sometimes exhibiting thermally activated delayed fluorescence (TADF) for 100% internal quantum efficiency. magtech.com.cnchemistryviews.org

Table 3: Role of Boron-Containing Compounds in OLEDs

| Compound Class | Function in OLED | Key Properties |

| Triarylboranes | Electron-transport material, Host, Emitter | Lewis acidity, High electron mobility. magtech.com.cn |

| Four-coordinate Boron Compounds | Emitter (especially blue) | High luminescence quantum yields, High stability. researchgate.netchemistryviews.org |

| Boron-doped Nanographenes | Emitter | Blue fluorescence, Improved electron transport. innovations-report.com |

| Diboron-based Compounds | TADF Emitter | High efficiency via triplet harvesting. edinst.com |

Development of Novel Sensors and Sensing Platforms

The ability of the boronic acid group to reversibly bind with cis-diols forms the basis for its widespread use in the development of chemical sensors, particularly for saccharides and other biologically relevant molecules. nih.gov

Fluorescent sensors based on arylboronic acids have garnered significant interest due to their potential for high sensitivity and real-time monitoring. nih.gov The general principle involves coupling a fluorophore to the arylboronic acid. Upon binding of a diol-containing analyte, such as glucose, to the boronic acid, a change in the electronic environment of the fluorophore occurs, leading to a detectable change in its fluorescence properties (e.g., intensity, wavelength, or lifetime).

This compound can be incorporated into such sensor designs. The biphenyl unit can act as part of the fluorophore itself or as a linker to a separate fluorescent moiety. The bromo group provides a convenient handle for further chemical modification and attachment to other molecules or surfaces. The design of these sensors often focuses on enhancing the selectivity and sensitivity for specific analytes.

Table 3: Principles of Fluorescent Arylboronic Acid Sensors

| Sensing Mechanism | Description | Example Application |

| Photoinduced Electron Transfer (PET) | The boronic acid acts as a quencher or enhancer of fluorescence. Analyte binding modulates the PET process, leading to a change in fluorescence intensity. | Glucose sensing in biological fluids. nih.gov |

| Intramolecular Charge Transfer (ICT) | Analyte binding alters the electron-donating or -withdrawing nature of the boronic acid group, affecting the ICT character of the fluorophore and shifting the emission wavelength. | Detection of catechols and other neurotransmitters. |

| Exciplex/Excimer Formation | The binding event can promote or inhibit the formation of excited-state complexes (exciplexes or excimers), resulting in a ratiometric fluorescence response. | Ratiometric sensing of saccharides. |

For practical applications, it is often desirable to immobilize the sensor molecules onto a solid support. This allows for the creation of reusable sensing platforms, such as microarrays, nanoparticles, or sensor films. This compound is well-suited for this purpose. The bromo group can be used to attach the molecule to a surface via various chemical reactions, such as Sonogashira coupling or by converting it to other functional groups.

Boronic acid-functionalized materials have been extensively used for the separation and immobilization of glycoproteins. mdpi.com For instance, 4-mercaptophenylboronic acid has been immobilized on gold nanoparticles for the enrichment and assay of glycoproteins. mdpi.com Similarly, the bromo-functionalized biphenylboronic acid can be adapted for immobilization on various substrates.

Table 4: Immobilization Strategies for Boronic Acid-Based Sensors

| Immobilization Substrate | Attachment Chemistry | Advantages |

| Gold Surfaces/Nanoparticles | Thiol-gold chemistry (after conversion of the bromo group to a thiol). | Well-established chemistry, allows for surface plasmon resonance (SPR) and surface-enhanced Raman scattering (SERS) detection. nih.gov |

| Glass Slides/Silicon Wafers | Silanization followed by coupling reactions. | Enables the fabrication of microarrays and integrated sensor devices. |

| Polymer Brushes/Hydrogels | Grafting to or copolymerization with the polymer matrix. | High surface area for sensor immobilization, can create a favorable microenvironment for analyte binding. mdpi.com |

Spectroscopic and Analytical Techniques for Characterization and Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4'-Bromo-4-biphenylboronic acid, providing detailed information about the carbon-hydrogen framework and the chemical environment of the boron atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to verify the identity and structure of the compound. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl rings resonate in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The protons on the boronic acid-substituted ring and the bromine-substituted ring will exhibit distinct chemical shifts and coupling patterns (doublets and triplets), which can be assigned to specific positions on the biphenyl (B1667301) scaffold. The protons of the B(OH)₂ group are often broad and may exchange with deuterated solvents, sometimes making them difficult to observe.

Table 1: Representative NMR Data for Biphenyl Moieties Note: Exact chemical shifts can vary based on solvent and concentration. The following data is illustrative for similar biphenyl structures.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Protons on bromo-substituted ring | ~7.5 - 7.7 | ~121 - 132 |

| Protons on boronic acid-substituted ring | ~7.6 - 8.2 | ~128 - 144 |

| Carbon attached to Bromine | - | ~122 |

| Carbon attached to Boron | - | ~130 (often not observed) |

Boron-11 (¹¹B) NMR spectroscopy is a specialized technique that directly probes the boron nucleus, providing valuable information about its coordination state and chemical environment. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance) and ¹⁰B (19.9% abundance), with ¹¹B being the preferred nucleus due to its higher sensitivity and smaller quadrupole moment. huji.ac.ilnsf.govmagritek.com

The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. For this compound, the boron atom is in a trigonal planar (sp²) hybridized state, which typically results in a broad signal in the range of 27-30 ppm. rsc.org If the boronic acid forms a tetrahedral (sp³) boronate ester or complex (e.g., with a diol), the ¹¹B chemical shift will move upfield to a range of approximately 6-10 ppm. researchgate.net This makes ¹¹B NMR an excellent tool for studying reactions involving the boronic acid group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. wikipedia.org

Upon ionization, the molecule forms a molecular ion (M⁺). The most critical piece of information is the mass-to-charge ratio (m/z) of this ion, which confirms the molecular weight of the compound (278.9 g/mol ). A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another, two mass units higher, for the molecule containing ⁸¹Br (M+2)⁺, with nearly equal intensity. whitman.edu This characteristic M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion provides further structural confirmation. Common fragmentation pathways for arylboronic acids include the loss of water (H₂O) from the boronic acid group and cleavage of the carbon-boron bond. nih.govlibretexts.org The biphenyl structure itself can also fragment. The analysis of these fragment ions helps to piece together the structure of the original molecule. whitman.edu

Table 2: Key Mass Spectrometry Data for this compound

| Feature | Description | Expected m/z |

| Molecular Ion (M⁺) | Ion corresponding to the intact molecule with ⁷⁹Br | ~278 |

| Isotopic Peak (M+2)⁺ | Ion corresponding to the intact molecule with ⁸¹Br | ~280 |

| Fragmentation | Loss of H₂O from the molecular ion | ~260 / 262 |

| Fragmentation | Loss of B(OH)₂ group | ~233 / 235 |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is used, such as Suzuki-Miyaura coupling.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. birchbiotech.com While powerful, the direct analysis of boronic acids by GC can be challenging due to their low volatility and thermal instability. They may undergo dehydration or trimerization to form boroxines in the hot GC injector.

To overcome these issues, derivatization is often employed to convert the polar boronic acid group into a more volatile and thermally stable derivative, such as a boronate ester (e.g., by reaction with a diol like pinacol). chromatographyonline.com This derivatized sample can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS), to assess purity by separating the target compound from impurities. chromatographyonline.comrsc.org The purity is typically calculated by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. birchbiotech.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally sensitive compounds and is widely used for both purity assessment and reaction monitoring of boronic acids. waters.com It is particularly well-suited for tracking the consumption of this compound and the formation of products in real-time. researchgate.net

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a stationary phase (commonly C18 reversed-phase) and is separated from other components based on its interaction with the stationary and mobile phases. A detector, most often a UV-Vis detector, quantifies the amount of the compound as it elutes from the column.

By injecting samples from a reaction mixture at various time points, a chemist can monitor the decrease in the peak area corresponding to this compound and the simultaneous increase in the peak area of the desired product. Using a calibrated standard, these peak areas can be converted into concentrations, allowing for the precise calculation of reaction rates and final yields. wur.nlnih.gov

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A single-crystal XRD analysis of this compound would provide definitive information about its molecular structure and packing in the solid state. This includes exact bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation.

As of this writing, the specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases. However, the application of the technique would yield critical structural insights. The analysis would begin with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve and refine the crystal structure.

The key information that would be obtained from an XRD analysis includes:

Crystallographic Parameters : The crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) would be determined.

Molecular Conformation : A crucial parameter for biphenyl systems is the dihedral (torsion) angle between the two phenyl rings. XRD would precisely measure this angle, revealing whether the molecule is planar or twisted in the solid state. This conformation is influenced by a balance between steric hindrance from the ortho-hydrogens and the energetic preference for π-system conjugation.

Intermolecular Interactions : The analysis would reveal how the molecules pack together in the crystal lattice. For this compound, a key feature would be the hydrogen bonding interactions involving the boronic acid's -B(OH)₂ group. Typically, boronic acids form dimeric structures through hydrogen bonds between the hydroxyl groups of two neighboring molecules. XRD would confirm the existence and geometry of these hydrogen-bonded synthons.

Bond Lengths and Angles : The precise lengths of all covalent bonds (e.g., C-C, C-Br, B-C, B-O) and the angles between them would be accurately measured, providing insight into the electronic structure of the molecule.

| Parameter | Information Obtained from XRD | Significance for this compound |

| Crystal System | The symmetry of the crystal lattice (e.g., triclinic, monoclinic). | Provides fundamental information about the packing symmetry. |

| Space Group | The specific symmetry elements present in the unit cell. | Defines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating lattice unit. | Allows for the calculation of the crystal's density. |

| Dihedral Angle (C-C-C-C) | The torsion angle between the two phenyl rings. | Reveals the planarity or degree of twist of the biphenyl core. |

| Hydrogen Bonding Geometry | Distances and angles of O-H···O interactions. | Confirms the formation of dimers or other supramolecular structures through the boronic acid groups. |

| Bond Lengths (e.g., C-Br, B-C) | The precise distance between bonded atoms. | Provides experimental data to compare with theoretical calculations of electronic structure. |

Table 2: Expected crystallographic data and structural insights that would be obtained from a single-crystal X-ray diffraction analysis of this compound.

Reactivity and Transformation of 4 Bromo 4 Biphenylboronic Acid

Cross-Coupling Reactions beyond Suzuki-Miyaura

Beyond the well-known Suzuki-Miyaura reaction, the functional groups of 4'-Bromo-4-biphenylboronic acid allow it to theoretically participate in other palladium or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon bonds.

The Negishi coupling is a powerful reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org Generally, palladium catalysts offer higher yields and greater functional group tolerance. wikipedia.org The reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Given that this compound contains an aryl bromide, it can serve as the organic halide component in a Negishi coupling. The reaction would proceed by the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with an organozinc reagent and subsequent reductive elimination to form the new carbon-carbon bond. While specific examples detailing the use of this compound in Negishi couplings are not prevalent in the literature, the general applicability of this reaction to aryl bromides suggests its potential as a substrate. wikipedia.orgorganic-chemistry.org

Table 1: General Parameters for Negishi Coupling

| Parameter | Description |

|---|---|

| Catalyst | Typically a Pd(0) species, such as Pd(PPh₃)₄, or Ni(0) complexes. wikipedia.org |

| Organometallic Reagent | Organozinc compounds (R-ZnX). wikipedia.org |

| Organic Halide | Aryl, vinyl, alkyl, or allyl halides. wikipedia.org |

| Key Reaction Steps | Oxidative addition, transmetalation, and reductive elimination. wikipedia.org |

The Stille coupling reaction involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org The reaction is versatile, with few limitations on the nature of the organic groups being coupled. organic-chemistry.org The aryl bromide moiety of this compound makes it a suitable electrophilic partner for a Stille coupling. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination. wikipedia.org Although organotin reagents are toxic, the mild reaction conditions and broad functional group tolerance make the Stille coupling a valuable synthetic tool. wikipedia.orgorganic-chemistry.org

Table 2: General Features of Stille Coupling

| Feature | Description |

|---|---|

| Catalyst | Palladium complexes, such as Pd(PPh₃)₄. wikipedia.org |

| Organometallic Reagent | Organostannanes (R-SnR'₃). wikipedia.org |

| Electrophile | Aryl, vinyl, or acyl halides/pseudohalides. wikipedia.org |

| Advantages | Stability of organostannanes, mild reaction conditions. wikipedia.org |

| Disadvantages | Toxicity of tin compounds. organic-chemistry.org |

The Hiyama cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organosilane and an organic halide. organic-chemistry.org A crucial aspect of this reaction is the activation of the organosilane, typically with a fluoride source or a base, to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org As an aryl bromide, this compound can act as the electrophilic component. The reaction offers an alternative to other cross-coupling methods, with the advantage that organosilanes are generally less toxic and more stable than some other organometallic reagents. organic-chemistry.org

The general mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by activation of the organosilane and subsequent transmetalation and reductive elimination. wikipedia.org

Table 3: Key Aspects of Hiyama Cross-Coupling

| Aspect | Description |

|---|---|

| Catalyst | Palladium complexes. organic-chemistry.org |

| Organometallic Reagent | Organosilanes (R-SiR'₃). organic-chemistry.org |

| Activator | Fluoride ions (e.g., TBAF) or base. organic-chemistry.org |

| Electrophile | Aryl, alkenyl, or alkyl halides/pseudohalides. organic-chemistry.org |

| Advantages | Low toxicity and stability of organosilanes. organic-chemistry.org |

The Kumada coupling, one of the earliest developed palladium- or nickel-catalyzed cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This method is advantageous for its use of readily available and highly reactive Grignard reagents. organic-chemistry.org The bromo substituent on this compound allows it to be used as the halide partner in this reaction. The high reactivity of Grignard reagents, however, also leads to a lower functional group tolerance, as they are sensitive to acidic protons, such as those in the boronic acid group. wikipedia.org Therefore, protection of the boronic acid moiety would likely be necessary for a successful Kumada coupling. The catalytic cycle involves oxidative addition of the catalyst to the carbon-bromine bond, transmetalation with the Grignard reagent, and reductive elimination. wikipedia.org

Table 4: General Characteristics of Kumada Coupling

| Characteristic | Description |

|---|---|

| Catalyst | Nickel or Palladium complexes. wikipedia.org |

| Organometallic Reagent | Grignard reagents (R-MgX). wikipedia.org |

| Organic Halide | Aryl, vinyl, or alkyl halides. wikipedia.org |

| Key Consideration | Limited functional group tolerance due to the high reactivity of Grignard reagents. wikipedia.org |

Functional Group Transformations of the Bromo Substituent

The presence of the bromo substituent on the biphenyl (B1667301) backbone provides a handle for further chemical modifications, most notably through additional cross-coupling reactions.

The differential reactivity of the carbon-bromine bond and the carbon-boron bond can be exploited to perform selective or sequential cross-coupling reactions. nih.gov In palladium-catalyzed reactions, the oxidative addition to a carbon-halogen bond is generally more facile than the transmetalation of a boronic acid. This difference in reactivity allows for the selective coupling at the bromine site while leaving the boronic acid group intact for a subsequent reaction. nih.gov

For instance, a Suzuki-Miyaura reaction could be performed selectively at the bromine atom of this compound by carefully choosing the reaction conditions, such as the catalyst, ligand, and base. mdpi.comnih.gov This would yield a terphenyl boronic acid, which could then undergo a second Suzuki-Miyaura coupling with another aryl halide. This sequential approach allows for the controlled and stepwise synthesis of complex, unsymmetrical poly-aryl systems. nih.gov

While the principles of selective and sequential cross-coupling are well-established, specific documented examples and detailed reaction data for this compound undergoing such a transformation at the bromine site are not extensively reported. However, studies on similar bifunctional molecules, such as those containing both a bromo and a chloro substituent, have demonstrated the feasibility of regioselective Suzuki couplings based on the different reactivities of the carbon-halogen bonds. nih.gov

Table 5: Hypothetical Sequential Suzuki-Miyaura Coupling of this compound

| Step | Reactant 1 | Reactant 2 | Product |

|---|---|---|---|

| 1. Selective Coupling at C-Br | This compound | Arylboronic Acid 1 | Terphenyl Boronic Acid |

| 2. Coupling at C-B | Terphenyl Boronic Acid | Aryl Halide 2 | Quaterphenyl |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.orgyoutube.com The mechanism generally proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

For this compound, the bromine atom on one of the phenyl rings could potentially act as a leaving group in a nucleophilic aromatic substitution reaction. However, the biphenyl system itself does not possess strong electron-withdrawing groups that would significantly activate the ring for this type of transformation under standard conditions. The boronic acid group, -B(OH)₂, is generally considered to be a weak electron-withdrawing group, and its influence on the reactivity of the brominated ring in an SNAr reaction is not as pronounced as that of a nitro group (-NO₂), for example. libretexts.org

Therefore, for a nucleophilic aromatic substitution to occur on the bromobiphenyl core of this compound, harsh reaction conditions or the presence of a strong nucleophile would likely be necessary. The reactivity could be enhanced if the reaction is performed under conditions that promote the formation of an "ate" complex at the boronic acid moiety, which might increase the electron-withdrawing nature of the substituent.

In the absence of strong activating groups, an alternative mechanism for nucleophilic aromatic substitution is the elimination-addition (benzyne) mechanism. youtube.com This pathway involves the formation of a highly reactive benzyne intermediate through the elimination of HBr, followed by the addition of a nucleophile. This mechanism is favored by very strong bases, such as sodium amide (NaNH₂). youtube.com It is conceivable that under such strongly basic conditions, this compound could undergo nucleophilic aromatic substitution via a benzyne intermediate.

Transformations Involving the Boronic Acid Moiety

The boronic acid functional group in arylboronic acids can be replaced with a hydroxyl group in a process known as ipso-hydroxylation. This transformation provides a valuable method for the synthesis of phenols from readily available boronic acids. The reaction typically proceeds via oxidation of the carbon-boron bond.

A variety of oxidizing agents can be employed for the ipso-hydroxylation of arylboronic acids, including hydrogen peroxide (H₂O₂), sodium perborate (SPB), and Oxone®. rsc.orgscispace.com The reaction is often carried out under mild conditions and can be performed in various solvents, including water, or even under solvent-free conditions. rsc.orgnih.gov

For this compound, ipso-hydroxylation would lead to the formation of 4'-Bromo-4-hydroxybiphenyl. The general reaction is as follows:

Br-C₆H₄-C₆H₄-B(OH)₂ + [Oxidant] → Br-C₆H₄-C₆H₄-OH

Research on the ipso-hydroxylation of various substituted arylboronic acids has shown that the reaction is tolerant of a wide range of functional groups, including halogens. scispace.com Therefore, the bromo substituent on the biphenyl core of this compound is expected to be compatible with typical ipso-hydroxylation conditions.

A catalyst-free method for the ipso-hydroxylation of arylboronic acids using sodium perborate in water has been reported to be highly efficient, with reactions often completing within minutes at room temperature. rsc.orgnih.gov Another green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant.

| Oxidant | Solvent | Temperature | Typical Yield | Reference |

| Sodium Perborate (SPB) | Water | Room Temp | High | rsc.orgnih.gov |

| Hydrogen Peroxide (H₂O₂) | Ethanol | Room Temp | High | |

| Oxone® | Various | Room Temp | High |

Table 1: General Conditions for Ipso-Hydroxylation of Arylboronic Acids.

Boronic acids readily undergo condensation reactions with diols to form cyclic boronate esters. This reversible reaction is a cornerstone of boronic acid chemistry and is widely used for protection, purification, and as a key step in various synthetic methodologies. A common diol used for this purpose is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which forms a stable pinacol boronate ester. orgsyn.orgescholarship.org

The formation of the pinacol ester of this compound would proceed as follows:

Br-C₆H₄-C₆H₄-B(OH)₂ + HO-C(CH₃)₂-C(CH₃)₂-OH ⇌ Br-C₆H₄-C₆H₄-B(O₂C₂(CH₃)₄) + 2H₂O

This reaction is typically carried out by heating the boronic acid and pinacol in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product.

Boronic acids can also form anhydrides through the intermolecular dehydration of two or three molecules of the boronic acid. The trimeric anhydride, a six-membered ring containing alternating boron and oxygen atoms, is known as a boroxine. The formation of the anhydride is also a reversible process favored by the removal of water. orgsyn.org

3 Br-C₆H₄-C₆H₄-B(OH)₂ ⇌ (Br-C₆H₄-C₆H₄-BO)₃ + 3H₂O

The equilibrium between the free boronic acid, its boronate esters, and anhydrides is influenced by factors such as concentration, temperature, and the presence of water or diols.

| Derivative | Reagent | Typical Conditions |

| Pinacol Boronate Ester | Pinacol | Heating in an organic solvent with azeotropic removal of water |

| Boroxine (Anhydride) | - | Heating under vacuum or with a dehydrating agent |

Table 2: Conditions for the Formation of Boronate Esters and Anhydrides.

Boronic acids can participate in multi-component reactions with aldehydes or ketones and amines to form substituted amines. One of the most prominent examples of such a reaction is the Petasis reaction, also known as the Petasis borono-Mannich reaction. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an amine and a carbonyl compound to form an iminium ion, which is then attacked by the organic group of the boronic acid.

The general scheme for the Petasis reaction is as follows:

R¹-B(OH)₂ + R²R³C=O + HNR⁴R⁵ → R²R³C(NR⁴R⁵)R¹ + H₂O + B(OH)₃

In the context of this compound, the 4'-bromobiphenyl group would act as the nucleophilic component (R¹) that adds to the iminium ion formed in situ. This reaction is particularly useful for the synthesis of α-amino acids when glyoxylic acid is used as the carbonyl component. organic-chemistry.org

The Petasis reaction tolerates a wide variety of functional groups and can often be carried out under mild conditions. wikipedia.orgorganic-chemistry.org The use of this compound in a Petasis reaction would allow for the introduction of the 4'-bromobiphenyl moiety into complex amine structures.

| Carbonyl Component | Amine Component | Product Type |

| Aldehyde/Ketone | Primary/Secondary Amine | Substituted Amine |

| Glyoxylic Acid | Primary/Secondary Amine | α-Amino Acid |

| α-Hydroxy Aldehyde | Primary/Secondary Amine | β-Amino Alcohol |

Table 3: Examples of Petasis Reaction Products with this compound.

Reactivity in Enzyme-Catalyzed Processes

Boronic acids have been shown to interact with various enzymes, including peroxidases such as horseradish peroxidase (HRP). These interactions can range from reversible binding to inhibition or even enhancement of enzymatic activity. nih.gov The ability of boronic acids to form reversible covalent bonds with diol-containing molecules, such as the carbohydrate moieties on glycoproteins like HRP, is a key aspect of these interactions. sciopen.com

The interaction of phenylboronic acids with HRP has been studied, and it has been demonstrated that these compounds can bind to the enzyme. nih.gov This binding can influence the enzyme's catalytic activity. For instance, some boronic acids have been shown to act as inhibitors of peroxidase activity, while others can enhance the peroxidase-catalyzed chemiluminescent oxidation of luminol. nih.gov

The specific interaction of this compound with peroxidases has not been extensively detailed in the literature. However, based on the known interactions of other arylboronic acids, it is plausible that this compound could also interact with the carbohydrate portions of HRP or potentially with active site residues. The nature of this interaction, whether it leads to inhibition or enhancement of peroxidase activity, would depend on the specific binding mode and the influence of the 4'-bromobiphenyl substituent.

| Enzyme | Type of Interaction | Potential Outcome |

| Horseradish Peroxidase (HRP) | Reversible binding to carbohydrate moieties | Inhibition or enhancement of catalytic activity |

Table 4: Potential Interactions of this compound with Peroxidases.

Influence on Chemiluminescence

This compound, along with other 4-substituted phenylboronic acids, has been identified as an effective enhancer of chemiluminescence, particularly in the horseradish peroxidase (HRP)-catalyzed oxidation of luminol. nih.govnih.gov This enhancement is crucial in various analytical applications where a stronger and more stable light signal improves detection sensitivity.

Research has shown that the nature and position of the substituent on the phenylboronic acid ring can influence the degree of enhancement. While specific quantitative data for this compound is not extensively detailed in comparative studies, the class of 4-substituted phenylboronic acids (e.g., 4-iodo, 4-bromo, and 4-phenyl derivatives) is known to be effective. nih.govnih.gov For instance, studies on the closely related 4-iodophenylboronic acid have demonstrated a significant, over 100-fold enhancement in the chemiluminescent signal of the HRP-catalyzed oxidation of luminol. nih.gov This compound was found to be effective in the micromolar concentration range, with the light emission peaking several minutes after the reaction initiation and decaying very slowly. nih.gov

Similarly, 4-phenylylboronic acid has been shown to enhance the light emission from the HRP-catalyzed oxidation of luminol by hydrogen peroxide, with the greatest enhancement observed at micromolar concentrations of the enhancer. nih.gov The degree of enhancement can also be influenced by the specific isoenzyme of horseradish peroxidase used. nih.gov

Future Research Directions for 4 Bromo 4 Biphenylboronic Acid

Exploration of New Catalytic Systems for Synthesis and Transformations

The development of efficient and sustainable methods for the synthesis and functionalization of 4'-bromo-4-biphenylboronic acid is a primary research focus. While traditional methods often rely on precious metal catalysts, emerging research is directed toward more economical and environmentally benign alternatives.

A significant shift in catalysis involves replacing costly and rare precious metals, such as palladium, with earth-abundant first-row transition metals like nickel, cobalt, and iron. This transition is motivated by the lower cost, greater abundance, and reduced toxicity of these metals, contributing to more sustainable chemical processes. Beyond the economic benefits, earth-abundant metals often exhibit unique electronic properties and reactivity, which can enable novel chemical transformations that are not accessible with traditional catalysts.

Future research will likely concentrate on designing advanced ligand systems to stabilize these base metal catalysts and enhance their activity and selectivity. A key objective is to develop robust catalysts that are less sensitive to air and moisture, making them more practical for broad application. Nickel-catalyzed borylation, for example, is a particularly promising area due to nickel's reactivity profile, which can parallel that of palladium. Concurrently, the distinct catalytic pathways of iron and cobalt are being explored to streamline synthetic routes to complex molecules.

Table 1: Comparative Overview of Catalytic Systems in Boronic Acid Synthesis

| Feature | Precious Metal Catalysis (e.g., Palladium) | Earth-Abundant Metal Catalysis (e.g., Ni, Co, Fe) |

|---|---|---|

| Cost & Abundance | High cost due to low terrestrial abundance. | Low cost due to high terrestrial abundance. |

| Sustainability | Lower, due to rarity and mining impact. | Higher, promoting greener chemistry principles. |

| Catalyst Stability | Generally robust and well-characterized. | Can be sensitive to air and moisture; requires specialized ligand design. |

| Reactivity Profile | Well-established and predictable reactivity. | Offers unique reactivity, enabling novel chemical transformations. |

Pushing the boundaries of sustainable chemistry, another research frontier is the development of organocatalytic and entirely metal-free approaches for the synthesis of boronic acids. Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a "greener" alternative to metal-based systems. While this field is still emerging for C-B bond formation, it holds considerable potential for reducing the environmental footprint of chemical synthesis. Future investigations may focus on leveraging photoredox organocatalysis or other innovative activation strategies to synthesize and modify this compound without the need for any metal catalyst.

Advanced Applications in Bio-Related Fields